molecular formula C9H5N5 B11493004 1-methyl-1H-benzotriazole-5,6-dicarbonitrile

1-methyl-1H-benzotriazole-5,6-dicarbonitrile

Cat. No.: B11493004
M. Wt: 183.17 g/mol
InChI Key: XHOUXNCHEMZSQG-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile is a heterocyclic compound featuring a benzotriazole core with methyl and dicarbonitrile substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile typically involves the reaction of 1-methyl-1H-1,2,3-benzotriazole with suitable nitrile-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the formation of the dicarbonitrile moiety.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the starting materials are mixed in reactors under optimized conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzotriazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Methyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may inhibit enzymatic activities or alter receptor functions. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    1H-Benzotriazole: A parent compound with similar structural features but lacking the methyl and dicarbonitrile substituents.

    5-Methyl-1H-benzotriazole: Similar structure with a methyl group but without dicarbonitrile groups.

    Tolyltriazole: Another benzotriazole derivative with a tolyl group.

Uniqueness: 1-Methyl-1H-1,2,3-benzotriazole-5,6-dicarbonitrile is unique due to the presence of both methyl and dicarbonitrile groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H5N5

Molecular Weight

183.17 g/mol

IUPAC Name

1-methylbenzotriazole-5,6-dicarbonitrile

InChI

InChI=1S/C9H5N5/c1-14-9-3-7(5-11)6(4-10)2-8(9)12-13-14/h2-3H,1H3

InChI Key

XHOUXNCHEMZSQG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C#N)C#N)N=N1

Origin of Product

United States

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